molecular formula C21H31N3O4 B2903745 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide CAS No. 953137-51-4

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide

Cat. No. B2903745
CAS RN: 953137-51-4
M. Wt: 389.496
InChI Key: JJJRZLLROYTCSK-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide, also known as CYM-51010, is a novel compound with potential applications in scientific research. It is a selective antagonist of the dopamine D1 receptor and has been shown to have promising effects in various preclinical studies.

Scientific Research Applications

Pharmacological Research

Piperidine derivatives, such as the compound , are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure, which includes a piperidine moiety, is particularly important for designing drugs due to its biological activity. Research has shown that piperidine derivatives can be synthesized through various intra- and intermolecular reactions, leading to a wide range of pharmacologically active substances .

Anticancer Activity

The piperidine nucleus is a common feature in compounds with anticancer properties. For instance, N-(piperidine-4-yl) benzamide derivatives have been synthesized and investigated for their effects against cancer cells. The presence of specific substituents on the piperidine ring, such as halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity of these derivatives . This suggests that our compound could be modified to enhance its anticancer potential.

PAK4 Inhibition

The compound has been identified as a potential inhibitor of p21-activated kinase 4 (PAK4), which plays a crucial role in cell proliferation, migration, and invasion . PAK4 inhibitors are promising candidates for anticancer therapy, as they can disrupt critical pathways involved in tumor growth and metastasis. The compound’s ability to inhibit PAK4 could be explored further for developing new anticancer treatments.

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-27-17-7-8-19(28-2)18(13-17)23-21(26)20(25)22-14-15-9-11-24(12-10-15)16-5-3-4-6-16/h7-8,13,15-16H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJRZLLROYTCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide

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